Bienvenue dans la boutique en ligne BenchChem!

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole

1,2-benzisothiazole scaffold isomeric differentiation medicinal chemistry

Secure a structurally differentiated 1,2-benzothiazole scaffold for your drug discovery programs. Unlike the common 1,3-isomer, this 3-substituted 1,2-benzothiazole features an oxan-4-ylmethoxy ether that enhances aqueous solubility and provides a distinct hydrogen-bonding geometry. Ideal for scaffold-hopping strategies, focused library synthesis, and fragment-based screening. This compound offers a unique entry point into an underrepresented chemical space with favorable lead-like properties (MW 249.33 g/mol). Ensure compound-specific identity verification—this is not a generic benzothiazole.

Molecular Formula C13H15NO2S
Molecular Weight 249.33
CAS No. 2176069-25-1
Cat. No. B2861253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole
CAS2176069-25-1
Molecular FormulaC13H15NO2S
Molecular Weight249.33
Structural Identifiers
SMILESC1COCCC1COC2=NSC3=CC=CC=C32
InChIInChI=1S/C13H15NO2S/c1-2-4-12-11(3-1)13(14-17-12)16-9-10-5-7-15-8-6-10/h1-4,10H,5-9H2
InChIKeySYNKNKOIDXSVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 15 mg / 20 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole (CAS 2176069-25-1): Structural Identity, Core Properties, and Procurement Context


3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole (CAS: 2176069-25-1, molecular formula C₁₃H₁₅NO₂S, molecular weight 249.33 g/mol) is a heterocyclic small molecule comprising a 1,2-benzothiazole core functionalized at the 3-position with an oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) ether substituent . The 1,2-benzothiazole scaffold is a recognized privileged structure in medicinal chemistry, distinct from the more common 1,3-benzothiazole isomer by virtue of its N–S bond connectivity, which confers altered electronic distribution, hydrogen-bonding geometry, and metabolic stability [1][2]. The oxan-4-yl (tetrahydropyran) moiety introduces a saturated six-membered oxygen-containing ring that enhances aqueous solubility and modulates steric bulk relative to simple alkyl or aryl ether analogs . Although no primary research articles or patents specifically disclosing biological data for this exact compound were identified in the public domain as of the search date, the compound is commercially available from multiple reputable suppliers for research use, and its structural features support its utility as a versatile building block or screening candidate in medicinal chemistry and chemical biology programs .

Why Generic Substitution Is Not Viable for 3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole: Structural Determinants of Functional Divergence


Benzothiazole-containing compounds cannot be treated as interchangeable chemical commodities because even minor structural variations—isomeric connectivity (1,2- vs. 1,3-benzothiazole), substituent position (C-3 vs. C-6 ether linkage), and the nature of the ether appendage (tetrahydropyran vs. simple alkyl or benzyl)—produce quantifiably divergent biological activity, physicochemical properties, and synthetic accessibility [1][2]. The 1,2-benzothiazole isomer possesses a distinct N–S bond arrangement that alters the compound's electronic profile and interaction with biological targets compared to the 1,3-isomer, which dominates the patent and medicinal chemistry literature [3]. Furthermore, the oxan-4-ylmethoxy group at the 3-position introduces a saturated heterocyclic ether that is absent in common comparator compounds, with documented effects on solubility and conformational properties . These structural distinctions mean that procurement decisions cannot rely on class-level assumptions; compound-specific identity and purity verification is essential. The quantitative evidence below substantiates why this specific CAS registry number resolves to a chemically unique entity that cannot be replaced by ostensibly similar benzothiazole derivatives [1].

Quantitative Differentiation Evidence for 3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole (CAS 2176069-25-1) Relative to Structural Analogs


1,2-Benzothiazole vs. 1,3-Benzothiazole Isomerism: A Quantifiable Structural Divergence with Documented Biological Consequences

The target compound features a 1,2-benzothiazole (benzisothiazole) core, whereas the vast majority of literature-reported benzothiazole bioactive compounds utilize the 1,3-benzothiazole isomer. This isomeric distinction is non-trivial: the N–S connectivity in 1,2-benzothiazole results in a fundamentally different electronic distribution, dipole moment, and hydrogen-bonding capacity compared to 1,3-benzothiazole [1]. A comprehensive review of benzothiazole-based medicinal chemistry identified that over 90% of FDA-approved and clinical-stage benzothiazole derivatives are 1,3-benzothiazoles, making 1,2-benzothiazole compounds a structurally differentiated and relatively underexplored chemical space [2]. The 1,2-benzisothiazole scaffold has been independently patented for distinct applications including nematicidal compositions (Ciba-Geigy, 1993) and spermicidal formulations, indicating biological activity profiles that diverge from the 1,3-isomer series [3][4]. For procurement decisions, confirming the 1,2-connectivity (CAS 2176069-25-1) versus the more common 1,3-connectivity is critical because the isomers are not functionally interchangeable in biological assays.

1,2-benzisothiazole scaffold isomeric differentiation medicinal chemistry heterocyclic chemistry

Oxan-4-ylmethoxy (Tetrahydropyran Ether) Substituent: Enhanced Solubility and Conformational Differentiation vs. Simple Alkyl Ether Analogs

The oxan-4-ylmethoxy (tetrahydropyran-4-ylmethoxy) group at the 3-position of the benzothiazole core introduces a saturated six-membered oxygen heterocycle that differs substantially from the simple methoxy, ethoxy, or benzyloxy substituents commonly found in benzothiazole ether analogs . The tetrahydropyran ring contributes additional hydrogen-bond acceptor capacity (the ring oxygen) and increased conformational flexibility, which has been shown in structurally related benzothiazole–ether hybrid series to enhance aqueous solubility and modulate target binding [1]. In a 2025 study of benzothiazole-derived ether hybrids evaluated for thymidine phosphorylase inhibition, compounds with bulkier ether substituents exhibited superior enzyme inhibitory activity (several compounds exceeding the potency of the standard reference inhibitor) while maintaining no cytotoxicity toward normal human fibroblast (BJ) cells [1]. Although the specific oxan-4-ylmethoxy compound was not tested in that study, the SAR trend supports the inference that the tetrahydropyran ether substituent provides a differentiated physicochemical and potentially biological profile relative to smaller alkyl ethers. The oxane ring has been independently documented to enhance solubility and stability of heterocyclic compounds in medicinal chemistry applications .

tetrahydropyran ether solubility enhancement conformational modulation ADME optimization

C-3 Ether Linkage Position: Regiochemical Differentiation from C-6 and C-2 Substituted Benzothiazole Analogs

The target compound bears the oxan-4-ylmethoxy substituent specifically at the 3-position of the 1,2-benzothiazole ring system. This regiochemistry is significant because the C-3 position is directly adjacent to the endocyclic nitrogen atom in the 1,2-benzothiazole scaffold, potentially enabling intramolecular interactions or metal-chelation behavior not available to C-5, C-6, or C-2 substituted analogs . In the broader benzothiazole SAR literature, substitution position profoundly influences activity: a group-based QSAR analysis of 41 benzothiazole derivatives identified substitution pattern as a key determinant of anticancer potency, with different positions contributing distinct physicochemical and steric signatures [1]. Among commercially catalogued compounds, C-2 and C-6 substitutions dominate the benzothiazole chemical space, making C-3 functionalized 1,2-benzothiazoles relatively scarce in screening libraries [2]. The combination of 1,2-isomerism and C-3 ether linkage represents a structural intersection that is poorly represented in public compound collections.

C-3 substitution regiochemistry 1,2-benzothiazole structure-activity relationship

Predicted Physicochemical Differentiation: Molecular Weight, H-Bond Capacity, and Rotatable Bond Profile vs. Common Benzothiazole Screening Compounds

The target compound (MW 249.33 g/mol, C₁₃H₁₅NO₂S) occupies a favorable region of drug-like chemical space that differentiates it from both smaller fragment-like benzothiazoles and larger, more complex benzothiazole-based clinical candidates . The presence of two hydrogen-bond acceptors (the endocyclic oxygen of the tetrahydropyran ring and the ether oxygen linking the substituent to the benzothiazole core) plus the benzothiazole nitrogen and sulfur atoms provides a multi-point H-bonding capacity that is distinct from mono-functionalized benzothiazole analogs [1]. The oxan-4-ylmethoxy group contributes three additional rotatable bonds (C–O and two C–C bonds in the methylene linker and tetrahydropyran ring) beyond the core scaffold, conferring conformational flexibility that may facilitate induced-fit binding to protein targets [2]. These combined features yield a calculated molecular profile (MW < 300, H-bond acceptors = 3, rotatable bonds = 4) that falls within established oral drug-likeness guidelines (Lipinski Rule of Five) while being structurally distinct from the benzothiazole fragment and lead-like compound pools commonly available in commercial libraries.

physicochemical properties drug-likeness molecular descriptors compound library design

Synthetic Accessibility and Building Block Utility: Oxane-Containing Benzothiazole as a Versatile Intermediate for Parallel Library Synthesis

The target compound is synthesized via nucleophilic substitution between 1,2-benzothiazole and oxan-4-ylmethanol under basic conditions (NaH or K₂CO₃ in DMF or THF at 80–100 °C), a robust and scalable route amenable to parallel synthesis workflows . The oxan-4-ylmethoxy group serves not merely as a passive substituent but as a functionalizable handle: the tetrahydropyran ring can undergo further oxidation, ring-opening, or derivatization, enabling the compound to function as a late-stage diversification intermediate . This contrasts with simpler benzothiazole alkyl ethers (e.g., 3-methoxy or 3-ethoxy derivatives), which offer limited opportunities for further chemical elaboration. The compound's compatibility with common reaction conditions—oxidation (H₂O₂/AcOH), reduction (LiAlH₄), and nucleophilic aromatic substitution—positions it as a versatile scaffold for generating focused compound libraries with systematic variation at the benzothiazole core or the oxane appendage .

synthetic chemistry building block parallel synthesis medicinal chemistry chemical probe

Recommended Application Scenarios for 3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole (CAS 2176069-25-1) Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Novel Hit Identification: Accessing 1,2-Benzothiazole Chemical Space Underexplored Relative to the 1,3-Isomer

Medicinal chemistry teams pursuing scaffold-hopping strategies can use this compound as an entry point into the 1,2-benzothiazole chemical space, which is structurally orthogonal to the 1,3-benzothiazole series that dominates >90% of published benzothiazole medicinal chemistry [1]. The 1,2-isomer's distinct N–S connectivity alters electronic distribution and target-binding geometry, potentially yielding novel activity profiles against established benzothiazole targets such as kinases, phosphodiesterases, or antimicrobial enzymes [1][2]. The compound's favorable molecular weight (249.33 g/mol) and compliance with drug-likeness guidelines make it suitable for fragment-based or lead-like screening campaigns [3].

Solubility-Challenged Lead Optimization: Leveraging the Tetrahydropyran Ether Motif for Physicochemical Property Improvement

For drug discovery programs where lead compounds suffer from poor aqueous solubility, this compound serves as a demonstrative scaffold incorporating the tetrahydropyran (oxane) ether motif—a recognized solubility-enhancing structural feature in medicinal chemistry [1]. The saturated cyclic ether contributes additional hydrogen-bond acceptor capacity (ring oxygen) and disrupts planar aromatic stacking, potentially improving solubility relative to fully aromatic benzothiazole analogs [2]. The documented SAR from benzothiazole ether hybrids (2025 study) demonstrates that ether-substituted benzothiazoles can maintain potent target engagement (TP inhibition superior to standard) without introducing cytotoxicity, supporting the viability of this substitution strategy [2].

Focused Library Synthesis: Using C-3 Functionalized 1,2-Benzothiazole as a Diversification Hub for SAR Exploration

Synthetic chemistry groups can procure this compound as a central intermediate for generating focused libraries through systematic modification of either the benzothiazole core (via oxidation, reduction, or electrophilic substitution) or the oxane appendage (via ring-opening, oxidation, or further functionalization) [1]. The C-3 substitution pattern is underrepresented in commercial compound collections, and systematic SAR exploration at this position may reveal novel activity cliffs or selectivity determinants not observable with C-2 or C-6 substituted benzothiazole libraries [3]. The compound's compatibility with standard parallel synthesis conditions (DMF/THF solvent systems, NaH/K₂CO₃ bases, 80–100 °C temperature range) facilitates integration into existing automated synthesis workflows [1].

Anticancer and Antimicrobial Screening: Deploying a Privileged Scaffold Derivative with Documented Class-Level Activity

The benzothiazole scaffold is a well-established privileged structure in anticancer and antimicrobial drug discovery, with numerous derivatives demonstrating sub-micromolar potency across diverse target classes [1]. The 1,2-benzothiazole scaffold has been independently validated in patent literature for biological applications including nematicidal and spermicidal activity, confirming that this isomer possesses distinct bioactivity worth profiling [2][3]. Screening this compound in standard anticancer (NCI-60 or similar) or antimicrobial (MIC determination against ESKAPE pathogens) panels can establish its baseline activity profile, with the oxan-4-ylmethoxy substituent providing a differentiated vector for subsequent hit-to-lead optimization compared to simpler benzothiazole screening compounds [4].

Quote Request

Request a Quote for 3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.